molecular formula C23H16BrNO3 B4135324 N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4135324
M. Wt: 434.3 g/mol
InChI Key: HIRSQDKWFSPNGC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a brominated phenyl group, a methyl group, and a chromen-2-one moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Bromination: Starting with 3-methylphenyl, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide.

    Coupling Reaction: The brominated product can then undergo a coupling reaction with 3-(2-oxo-2H-chromen-3-yl)benzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one moiety, potentially forming alcohol derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chromen-2-one moiety is known for its potential to interact with various biological pathways, including antioxidant and anti-inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)acetamide: Similar structure with an acetamide group instead of a benzamide.

    N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzoic acid: Similar structure with a carboxylic acid group.

Uniqueness

N-(4-bromo-3-methylphenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-11-18(9-10-20(14)24)25-22(26)17-7-4-6-15(12-17)19-13-16-5-2-3-8-21(16)28-23(19)27/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRSQDKWFSPNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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